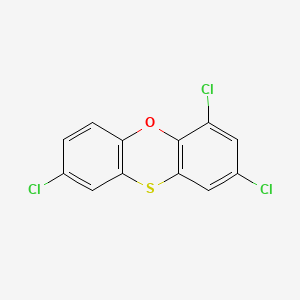![molecular formula C11H10N2O2S B14632055 {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid CAS No. 56355-25-0](/img/structure/B14632055.png)
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminophenylacetic acid attacks the bromine atom of 2-bromo-1,3-thiazole, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have broad biological activities, including antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is unique due to its specific combination of a thiazole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
56355-25-0 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC名 |
2-[4-(1,3-thiazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-8-1-3-9(4-2-8)13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15) |
InChIキー |
GENBPXXKJWFETF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



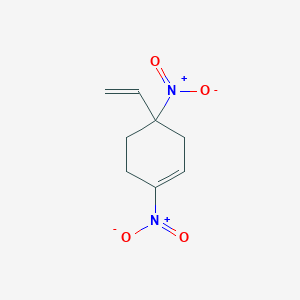
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
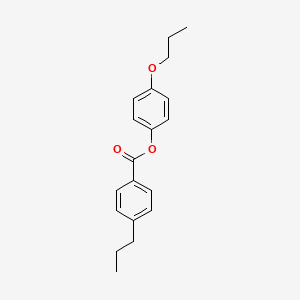
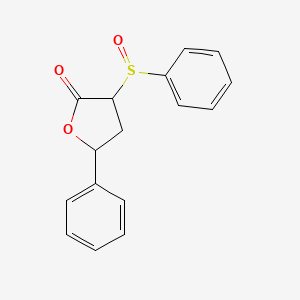
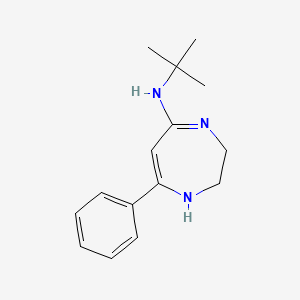
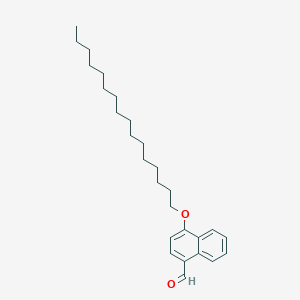
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
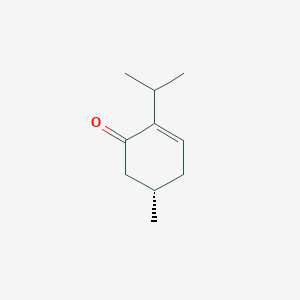
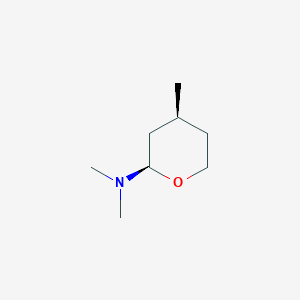
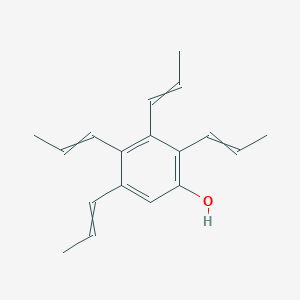
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
